3-(4-Methylpiperazin-1-yl)propanehydrazide
Overview
Description
“3-(4-Methylpiperazin-1-yl)propanehydrazide” is a chemical compound with the CAS Number: 24636-93-9 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 3-(4-methyl-1-piperazinyl)propanohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(13)10-9/h2-7,9H2,1H3,(H,10,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 78-79 degrees Celsius .Scientific Research Applications
Anticonvulsant Properties
3-(4-Methylpiperazin-1-yl)propanehydrazide derivatives have been explored for their anticonvulsant properties. A study by Obniska et al. (2005) revealed that compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione, related to this compound, exhibited anticonvulsant activity in the maximum electroshock (MES) test. Derivatives with a chlorine atom at position-3 or 4 of the aromatic ring showed strong anticonvulsant activity (Obniska et al., 2005).
Tuberculostatic Activity
Another significant application is in the field of tuberculosis treatment. Foks et al. (2004) synthesized phenylpiperazineacetic hydrazide cyclization products related to this compound and tested their tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds were found to be within 25 - 100 mg/ml (Foks et al., 2004).
Antioxidant and Anticancer Activity
In a 2020 study, Tumosienė et al. investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing that some compounds exhibited antioxidant activity higher than ascorbic acid. Additionally, these compounds were tested for anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing significant cytotoxicity (Tumosienė et al., 2020).
Structural and Vibrational Studies
Shundalau et al. (2019) performed structural and vibrational studies on adamantane-containing triazole thiones, derivatives of this compound. Their study provided insights into the geometric structures, vibrational spectra, and potential analgesic activities of these compounds (Shundalau et al., 2019).
Antiprotozoal Activity
Research by Faist et al. (2013) explored the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group, closely related to this compound. They found that some compounds showed promising activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(13)10-9/h2-7,9H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQNPLHPCQDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368500 | |
Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24636-93-9 | |
Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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